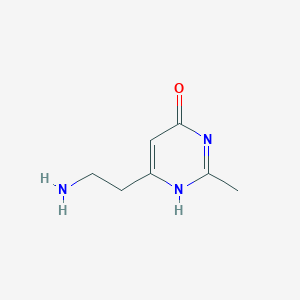
(2R,6R)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,6R)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine is a chiral compound with potential applications in various fields of chemistry and pharmacology. This compound is characterized by its tetrahydropyridine ring structure, which is substituted with an allyl group at the 2-position and a methyl group at the 6-position. The stereochemistry of the compound is defined by the (2R,6R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine can be achieved through several synthetic routes. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a 2-allyl-6-methylpyridine derivative. The reaction typically employs a chiral catalyst, such as a rhodium or ruthenium complex, under hydrogen gas at elevated pressures and temperatures. The choice of solvent and reaction conditions can significantly influence the yield and enantioselectivity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic hydrogenation reactors equipped with chiral catalysts can be used to achieve high throughput and consistent product quality. Process optimization, including the selection of appropriate reaction parameters and catalyst regeneration techniques, is crucial for cost-effective and sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,6R)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol, depending on the oxidizing agent and reaction conditions.
Reduction: The compound can be reduced to form the corresponding saturated tetrahydropyridine derivative.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions include epoxides, diols, saturated tetrahydropyridines, and various substituted derivatives, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,6R)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantioselective catalysts.
Biology
In biological research, this compound can be used as a ligand for studying receptor interactions and enzyme mechanisms. Its structural features allow it to interact with various biological targets, providing insights into molecular recognition processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development and therapeutic research.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and specialty materials. Its unique properties enable its use in the synthesis of high-value products with specific functional attributes.
Mécanisme D'action
The mechanism of action of (2R,6R)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s chiral centers and functional groups allow it to bind selectively to these targets, modulating their activity. The specific pathways and molecular interactions depend on the context of its application, whether in chemical synthesis, biological research, or therapeutic development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine
- (2R,6R)-2-Allyl-6-ethyl-1,2,3,6-tetrahydropyridine
- (2R,6R)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine derivatives with different substituents
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical and biological processes. Compared to its analogs, this compound may exhibit different binding affinities, reaction rates, and biological activities, making it a valuable tool in research and industrial applications.
Propriétés
IUPAC Name |
(2R,6R)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-3-5-9-7-4-6-8(2)10-9/h3-4,6,8-10H,1,5,7H2,2H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNCFOFVFFJWLI-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CCC(N1)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C=CC[C@H](N1)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[5-[1-(Benzylazaniumyl)cyclohexyl]tetrazol-1-yl]acetate](/img/structure/B7881650.png)







![[Cyclohexyl(phenyl)methyl]azanium;chloride](/img/structure/B7881716.png)

![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-A]pyridine-3-carboxylic acid](/img/structure/B7881733.png)
![3-[(1S,9aR)-1,2,3,4,5,6,7,8,9,9a-decahydroquinolizin-5-ium-1-yl]propanoate](/img/structure/B7881736.png)


